N-[2-(1H-Pyrazol-3-yl)benzofuran-3-yl]acetamide
Description
N-[2-(1H-Pyrazol-3-yl)benzofuran-3-yl]acetamide is a heterocyclic compound featuring a benzofuran core substituted with a pyrazole ring at the 2-position and an acetamide group at the 3-position. The pyrazole moiety may influence hydrogen bonding and molecular recognition, critical for biological activity .
Properties
Molecular Formula |
C13H11N3O2 |
|---|---|
Molecular Weight |
241.24 g/mol |
IUPAC Name |
N-[2-(1H-pyrazol-5-yl)-1-benzofuran-3-yl]acetamide |
InChI |
InChI=1S/C13H11N3O2/c1-8(17)15-12-9-4-2-3-5-11(9)18-13(12)10-6-7-14-16-10/h2-7H,1H3,(H,14,16)(H,15,17) |
InChI Key |
WGYDDJDDHOZFKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(OC2=CC=CC=C21)C3=CC=NN3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[2-(1H-Pyrazol-3-yl)benzofuran-3-yl]acetamide typically involves the reaction of corresponding raw materials under controlled conditions. The specific synthetic routes and reaction conditions can vary, but generally, the process includes the formation of the benzofuran and pyrazole rings followed by their fusion . Industrial production methods may involve large-scale chemical synthesis with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-[2-(1H-Pyrazol-3-yl)benzofuran-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens.
Scientific Research Applications
N-[2-(1H-Pyrazol-3-yl)benzofuran-3-yl]acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(1H-Pyrazol-3-yl)benzofuran-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with amino acids in proteins, influencing their function . These interactions can affect various biological processes, making the compound a valuable tool in research .
Comparison with Similar Compounds
Benzofuran-Acetamide Derivatives
Key analogs include N-(2-(4-chlorobenzoyl)benzofuran-3-yl)-substituted acetamides (e.g., compounds 5i , 5c , 5f ), which exhibit anticonvulsant activity. Structural differences and their pharmacological implications are summarized below:
Key Observations :
- The 4-chlorobenzoyl group in 5i and 5c enhances anticonvulsant potency compared to the pyrazole-substituted target compound, suggesting that electron-withdrawing substituents on benzofuran improve activity .
- The acetamide side chain’s hydrophobicity (e.g., cyclohexyl in 5i ) correlates with higher potency, while bulky or polar groups (e.g., furan-carbonyl in 5f ) reduce efficacy .
Pyrazole-Containing Analogs
- 2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide : Used as a food flavoring agent, this compound shares the pyrazole-acetamide motif but includes a thiophen-methyl group and phenoxy substituent. Its application diverges from pharmaceutical uses, highlighting how minor structural changes alter functionality.
- N-[1-(5-Cyano-pyridin-2-ylmethyl)-1H-pyrazol-3-yl]-2-[4-(1-trifluoromethyl-cyclopropyl)-phenyl]-acetamide : A T-type calcium channel blocker, this analog demonstrates that pyrazole-acetamides can target ion channels when paired with aromatic trifluoromethyl groups.
Comparison with Heterocyclic Acetamides
Benzothiazole-Acetamide Derivatives
Examples from include N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide . Replacing benzofuran with benzothiazole introduces a sulfur atom, altering electronic properties and binding interactions. Benzothiazoles are often associated with antimicrobial and anticancer activities, contrasting with benzofuran’s anticonvulsant focus .
Functional and Mechanistic Insights
- Anticonvulsant Mechanism : Pharmacophore mapping suggests that benzofuran-acetamides mimic phenytoin by interacting with voltage-gated sodium channels . The pyrazole group’s role in this interaction remains speculative but warrants further study.
- Thermodynamic Stability : Hydrogen-bonding networks in crystals (e.g., Etter’s graph-set analysis ) may differ between pyrazole and chlorobenzoyl analogs, affecting solubility and bioavailability.
Biological Activity
N-[2-(1H-Pyrazol-3-yl)benzofuran-3-yl]acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms, efficacy against various cell lines, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique structural features that contribute to its biological properties. The benzofuran moiety is known for its diverse pharmacological activities, while the pyrazole ring enhances its interaction with biological targets.
The biological activity of this compound is believed to involve multiple mechanisms:
- Antimicrobial Activity : The compound has shown potential in inhibiting bacterial growth, likely through interference with bacterial cell wall synthesis or metabolic pathways.
- Anticancer Activity : It may induce apoptosis in cancer cells by activating specific signaling pathways, including those involving caspases and cell cycle regulators.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values for selected bacteria are summarized in Table 1.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Pseudomonas aeruginosa | 100 |
Anticancer Activity
The compound has been evaluated for its cytotoxic effects on several cancer cell lines. The results are presented in Table 2, indicating the IC50 values for different cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 (liver cancer) | 15 |
| MCF7 (breast cancer) | 12 |
| A549 (lung cancer) | 20 |
Study on Anticancer Properties
A study conducted by Dawood et al. (2013) synthesized various pyrazole derivatives, including this compound, and evaluated their anticancer activity against HepG2 and MCF7 cell lines. The compound demonstrated significant cytotoxicity with an IC50 value of 12 µM for MCF7 cells, suggesting its potential as an anticancer agent .
Study on Antimicrobial Effects
In another investigation, the antimicrobial efficacy of this compound was tested against a panel of bacterial strains. The results indicated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with MIC values ranging from 50 to 100 µg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
